L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine
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Overview
Description
L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine is a peptide composed of five amino acids: leucine, serine, leucine, tyrosine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are employed to obtain the desired peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using reagents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis kits and specific enzymes.
Major Products Formed
Oxidation: Dityrosine.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, influencing cellular processes like metabolism or apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-seryl-L-alanine: A simpler tripeptide with similar properties.
L-Leucyl-L-tyrosyl-L-alanine: Another tripeptide with a different sequence but comparable functions.
L-Leucyl-L-seryl-L-leucyl-L-alanine: A tetrapeptide with one less amino acid.
Uniqueness
L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine is unique due to its specific sequence, which imparts distinct biological activities and interactions. The presence of tyrosine, for example, allows for unique oxidative reactions and signaling capabilities not found in simpler peptides.
Properties
CAS No. |
823233-19-8 |
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Molecular Formula |
C27H43N5O8 |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H43N5O8/c1-14(2)10-19(28)23(35)32-22(13-33)26(38)30-20(11-15(3)4)25(37)31-21(24(36)29-16(5)27(39)40)12-17-6-8-18(34)9-7-17/h6-9,14-16,19-22,33-34H,10-13,28H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)(H,32,35)(H,39,40)/t16-,19-,20-,21-,22-/m0/s1 |
InChI Key |
UJUIEYCMQXLWTN-XSXWSVAESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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